
Phillygenin
Overview
Description
Phillygenin (C21H24O6) is a tetrahydrofurofuran lignan first isolated from Forsythia suspensa and Osmanthus fragrans . It exhibits diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects . Structurally, it features a dibenzylbutane core with methoxy and hydroxyl substituents, contributing to its bioactivity . Key mechanisms include inhibition of NF-κB, MAPK/ERK, and TLR4/MyD88 signaling pathways, modulation of apoptotic proteins (Bax/Bcl-2), and suppression of oxidative stress . Its oral bioavailability in mice is 56.4%, with metabolites such as hydroxylated and dimethylated derivatives detected in urine .
Preparation Methods
Traditional Solvent Extraction Methods
Conventional extraction of phillygenin relies on polar solvents to isolate the compound from plant matrices. Forsythia suspensa leaves are the most common source, with ethanol-water mixtures (60–80% ethanol) achieving yields of 4.2–5.1% under reflux conditions . The process typically involves:
-
Drying and pulverizing plant material to increase surface area.
-
Maceration or Soxhlet extraction using ethanol or methanol at 60–80°C for 6–12 hours.
-
Filtration and concentration under reduced pressure.
-
Purification via silica gel column chromatography with chloroform-methanol gradients .
A comparative study using Osmanthus fragrans flowers reported a lower yield of 2.8% with acetone extraction, highlighting species-dependent variability .
Chemical Synthesis and Glycosylation Strategies
Chemical synthesis of this compound derivatives, such as phillyrin (its glycosylated form), provides insights into scalable production. A patented method (EP3178834A1) outlines the synthesis of phillyrin via glycosylation :
Key Steps:
-
Glycosyl donor preparation : 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate is synthesized from D-glucose.
-
Glycosylation : this compound reacts with the glycosyl donor in dichloromethane under nitrogen, catalyzed by trimethylsilyl triflate (TMSOTf).
-
Deprotection : Acetyl groups are removed using sodium methoxide, yielding phillyrin.
Parameter | Optimal Condition | Yield |
---|---|---|
Donor-to-phillygenin ratio | 1.5:1–2.5:1 | 68–72% |
Catalyst | TMSOTf (0.2 equiv) | – |
Temperature | −50°C to 25°C | – |
This method achieves a final product purity of >98% after recrystallization from methanol .
Green Extraction Using β-Cyclodextrin Complexation
β-Cyclodextrin (β-CD)-assisted extraction enhances this compound solubility and stability while reducing organic solvent use. A green protocol optimized via response surface methodology (RSM) reported the following :
Variable | Optimal Value |
---|---|
β-CD-to-plant ratio | 5:3.61 (w/w) |
Solid-liquid ratio | 1:36.3 (g/mL) |
Temperature | 75.25°C |
pH | 3.94 |
This method yielded 5.49% this compound, a 31% improvement over conventional ethanol extraction. FT-IR and molecular docking confirmed host-guest interactions between β-CD and this compound, improving aqueous solubility to 70.2 g/L .
Fermentation-Assisted Extraction
Fermentation pretreatment of Forsythia suspensa leaves increases this compound accessibility by breaking down cell wall polymers. A 2022 study reported :
-
Submerged fermentation using Aspergillus niger at 30°C for 48 hours.
-
Post-fermentation extraction with 70% ethanol.
-
Purification via preparative HPLC.
Fermentation increased yield by 40% compared to unfermented controls, attributed to enzymatic hydrolysis of lignin-cellulose networks .
Comparative Analysis of Preparation Methods
Method | Yield (%) | Purity (%) | Solvent Consumption | Scalability |
---|---|---|---|---|
Traditional Solvent | 4.2–5.1 | 95–98 | High | Moderate |
Chemical Synthesis | 68–72* | >98 | Moderate | High |
β-CD-Assisted | 5.49 | 97 | Low | High |
Fermentation | 5.8 | 96 | Moderate | Moderate |
*Yield refers to phillyrin synthesis; this compound is an intermediate.
Chemical Reactions Analysis
Types of Reactions: Phillygenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
Phillygenin has been extensively studied for its analgesic and anti-inflammatory effects. A pivotal study demonstrated that this compound extracted from Forsythia suspensa leaves significantly reduced pain responses in animal models. The compound was shown to inhibit carrageenan-induced paw edema and xylene-induced ear edema, suggesting its efficacy in managing inflammatory conditions. Key inflammatory mediators such as IL-6, TNF-α, and NO were notably reduced following treatment with this compound, indicating its potential as a therapeutic agent for pain and inflammation-related disorders .
Table 1: Summary of Analgesic and Anti-Inflammatory Effects of this compound
Neuroprotective Effects
Recent investigations have highlighted this compound's neuroprotective properties, particularly in the context of neuroinflammation. In an experimental model of spinal cord injury, this compound was found to significantly inhibit inflammatory responses and neuronal apoptosis while promoting axonal regeneration. The underlying mechanism involves modulation of the TLR4/MyD88/NF-κB signaling pathway, which is crucial for neuroinflammatory processes .
Table 2: Neuroprotective Mechanisms of this compound
Study Reference | Model Used | Mechanism Identified |
---|---|---|
Spinal cord injury model | Modulation of TLR4/MyD88/NF-κB pathway | |
Pulmonary epithelial cells | Activation of PPARγ signaling |
Gastrointestinal Health
This compound has also demonstrated significant benefits in gastrointestinal health. A study focusing on dextran sulfate sodium-induced colitis in mice revealed that this compound administration improved intestinal barrier function and alleviated colitis symptoms. The compound achieved this by modulating the TLR4/Src-mediated MAPK and NF-κB signaling pathways, highlighting its potential as a treatment for inflammatory bowel diseases .
Table 3: Impact of this compound on Gastrointestinal Disorders
Study Reference | Model Used | Observed Effects |
---|---|---|
DSS-induced colitis model | Reduced inflammation and improved mucosal barrier |
Metabolic Effects
This compound's influence extends to metabolic health as well. It has been implicated in regulating glucose metabolism and exhibiting anti-obesity effects through the PI3K/Akt signaling pathway. Studies suggest that this compound may enhance insulin sensitivity and influence lipid metabolism, making it a candidate for addressing metabolic disorders .
Table 4: Metabolic Effects of this compound
Mechanism of Action
Phillygenin exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Structural Similarities and Differences
Phillygenin belongs to the tetrahydrofurofuran lignan class, sharing structural motifs with:
- Phillyrin: A glycosylated derivative of this compound (aglycone) found in Forsythia suspensa .
- Epimagnolin A: Another tetrahydrofurofuran lignan with a similar core but distinct substituents, known for breast cancer inhibition .
- Sylvatesmin : A structural analog with overlapping antioxidant properties but unconfirmed therapeutic overlap .
Pharmacological Activities Comparison
Hepatoprotective Effects
Neuroprotective Effects
This compound’s dual antioxidant and calcium channel modulation distinguishes it from other lignans .
Anti-inflammatory and Analgesic Effects
This compound outperforms phillyrin in suppressing NLRP3 inflammasome and ferroptosis via AMPK activation, a novel mechanism .
Anticancer Activity
This compound’s broad-spectrum activity (esophageal, pancreatic, colorectal cancers) and synergy with T-cell immunity (via HIF-1α inhibition) are unique .
Antimicrobial Activity
This compound’s specificity for H. pylori (MIC >128 µg/mL for non-target bacteria) and acid stability (pH 3.0–7.0) make it a promising narrow-spectrum agent .
Pharmacokinetics and Metabolism
- This compound : High oral bioavailability (56.4% in mice), rapid absorption (Tmax = 30 min), metabolized into hydroxylated and dimethylated forms .
- Phillyrin : Glycosylation likely reduces absorption; requires enzymatic hydrolysis to release this compound .
- Epimagnolin A: No PK data available in the evidence.
Biological Activity
Phillygenin, a bioactive compound primarily extracted from the plant Forsythia suspensa, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antioxidant, anti-inflammatory, analgesic, and neuroprotective effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is classified as a lignan and is characterized by its complex structure, which includes a hexahydrofurofuran moiety. Its molecular formula is , and it exhibits a range of pharmacological properties that make it a candidate for therapeutic applications.
Antioxidant Activity
This compound has demonstrated potent antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals, specifically DPPH and ABTS radicals, with IC50 values of 102 μg/mL and 49 μg/mL, respectively . This antioxidant capacity is attributed to its ability to inhibit oxidative stress, which is crucial in preventing cellular damage.
Table 1: Antioxidant Activity of this compound
Compound | IC50 (μg/mL) | Assay Type |
---|---|---|
This compound | 102 | DPPH Radical Scavenging |
This compound | 49 | ABTS Radical Scavenging |
Anti-inflammatory Effects
This compound has been shown to exert significant anti-inflammatory effects. A study indicated that this compound inhibits inflammation in pulmonary epithelial cells by activating the PPARγ signaling pathway. This mechanism involves downregulating MMP8, leading to reduced inflammatory responses . Furthermore, this compound has been reported to alleviate liver fibrosis by inhibiting the TLR4/MyD88/NF-κB signaling pathway .
Case Study: Acute Lung Injury
In a study on acute lung injury (ALI), this compound administration resulted in decreased inflammation markers and improved lung function in animal models. The compound's ability to modulate inflammatory pathways highlights its potential as a therapeutic agent for respiratory conditions.
Analgesic Properties
Recent research has identified this compound's analgesic potential. In experiments involving carrageenan-induced paw edema in mice, this compound significantly reduced pain responses and inflammation markers such as IL-6 and TNF-α . The compound also inhibited COX-2 expression, suggesting its utility in managing pain and inflammation-related disorders.
Table 2: Analgesic Activity of this compound
Study Type | Result |
---|---|
Carrageenan-Induced Edema | Significant reduction in pain response |
Inflammatory Markers | Decreased IL-6, TNF-α levels |
Neuroprotective Effects
This compound has shown promise in neuroprotection through its modulation of neurotransmitter release. A study demonstrated that this compound inhibits glutamate exocytosis from rat cerebrocortical synaptosomes by reducing calcium influx through Cav2.2 channels . This effect suggests a potential role for this compound in treating neurodegenerative diseases characterized by excitotoxicity.
The inhibition of glutamate release is mediated via the MAPK/ERK signaling pathway. This compound's action on this pathway indicates its capability to protect neuronal cells from excitotoxic damage.
Hepatoprotective Effects
This compound has also been investigated for its hepatoprotective properties. In animal models of liver injury induced by CCl4, this compound administration resulted in significant liver protection attributed to its antioxidant effects and inhibition of cytochrome P450 2E1 activity . This suggests that this compound may be beneficial in treating liver diseases.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Phillygenin in plant extracts?
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) is widely used for identification and quantification due to its sensitivity and specificity. Structural confirmation can be achieved via Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, to resolve stereochemical features . For reproducibility, ensure calibration with certified reference standards and validate methods using spike-recovery experiments .
Q. How can researchers isolate this compound from natural sources while preserving its bioactive properties?
Column chromatography with silica gel or Sephadex LH-20 is commonly employed, followed by recrystallization. Solvent selection (e.g., methanol or ethanol) must balance yield and stability, as this compound is heat-stable but sensitive to prolonged light exposure. Purity assessment via HPLC and TLC is critical . Preclinical studies should adhere to NIH guidelines for reporting experimental conditions to ensure replicability .
Q. What in vitro assays are suitable for preliminary screening of this compound’s anti-inflammatory activity?
Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models to measure nitric oxide (NO) inhibition, as this compound exhibits IC values in this system . Include positive controls (e.g., dexamethasone) and validate results with ELISA for cytokine profiling (TNF-α, IL-6). Statistical analysis (ANOVA with post-hoc tests) is essential to confirm significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reactive oxygen species (ROS) modulation reported across studies?
Contradictions may arise from cell-type specificity (e.g., cancer vs. normal cells) or assay conditions (e.g., DMSO concentration affecting solubility). Design dose-response experiments across multiple cell lines, using fluorescent probes (e.g., DCFH-DA for ROS detection) and parallel assays (e.g., SOD activity). Cross-validate findings with transcriptomic analysis (e.g., Nrf2 pathway genes) . Synthesize data using frameworks like PICO to isolate variables .
Q. What strategies optimize the synthesis of this compound derivatives to enhance bioavailability without compromising activity?
Employ structure-activity relationship (SAR) studies focusing on substituents at the lignan core. Semi-synthetic approaches (e.g., methylation of phenolic groups) can improve metabolic stability. Characterize derivatives via LC-MS/MS and assess pharmacokinetics in rodent models. Use molecular docking to predict interactions with targets like NF-κB . Document synthetic protocols rigorously to meet journal reproducibility standards .
Q. How should in vivo studies be designed to evaluate this compound’s hepatoprotective effects while minimizing confounding variables?
Use standardized animal models (e.g., CCl-induced liver injury in rats) with matched age/weight cohorts. Administer this compound via oral gavage at physiologically relevant doses (based on in vitro IC). Include histopathology, serum ALT/AST levels, and hepatic glutathione assays. Randomize groups and blind assessments to reduce bias. Ethical approval and compliance with ARRIVE guidelines are mandatory .
Q. What computational methods are effective for elucidating this compound’s interaction with multi-drug resistance proteins?
Molecular dynamics (MD) simulations and free-energy calculations (e.g., MM-PBSA) can map binding affinities to targets like P-glycoprotein. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with transcriptomic datasets (e.g., GEO) to identify co-regulated pathways .
Q. Methodological Considerations
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use systematic reviews to contextualize conflicting results .
- Experimental Reproducibility : Detailed protocols must include solvent purity, equipment specifications (brand/model), and statistical power calculations .
- Ethical Compliance : For preclinical studies, document IACUC approval and adhere to NIH reporting standards .
Properties
IUPAC Name |
4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKKWDCUOOTEW-YJPXFSGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197588 | |
Record name | Phillygenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-39-8 | |
Record name | Phillygenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phillygenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SYLVATESMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.